molecular formula C20H20ClNO4S B284908 N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B284908
M. Wt: 405.9 g/mol
InChI Key: ZXALBIGVBSYIGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as ACTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis of ACTB involves several steps, and the compound has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and to protect neurons from oxidative stress. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further development. However, there are also limitations to the use of this compound in lab experiments, including its relatively high cost and the need for careful optimization of reaction conditions to achieve high yields.

Future Directions

There are several future directions for research on N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide, including further studies on its mechanism of action and its potential therapeutic applications. One potential area of research is the development of this compound-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound are needed to optimize its use in clinical settings. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in research and clinical applications.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that has been extensively studied for its potential therapeutic applications. The synthesis of this compound involves several steps, and the compound has been shown to have various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, starting with the reaction of 3-acetyl-7-chloro-2-methyl-1-benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2,4,5-trimethylphenyl)sulfonamide to form the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions, including temperature, reaction time, and solvent.

Scientific Research Applications

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress.

Properties

Molecular Formula

C20H20ClNO4S

Molecular Weight

405.9 g/mol

IUPAC Name

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C20H20ClNO4S/c1-10-6-12(3)18(7-11(10)2)27(24,25)22-15-8-16-19(13(4)23)14(5)26-20(16)17(21)9-15/h6-9,22H,1-5H3

InChI Key

ZXALBIGVBSYIGH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C(=C(O3)C)C(=O)C)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C)C

Origin of Product

United States

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